1-Pyrrolidineacetamide, 3-hydroxy-2-oxo-, (R)-
Overview
Description
1-Pyrrolidineacetamide, 3-hydroxy-2-oxo-, ®- is a chiral compound with significant importance in medicinal chemistry. This compound is known for its potential applications in various fields, including pharmacology and organic synthesis. The presence of the pyrrolidine ring in its structure contributes to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Pyrrolidineacetamide, 3-hydroxy-2-oxo-, ®- involves several steps. One common method includes the reaction of maleic anhydride with aromatic amines, followed by ring-opening to yield (Z)-4-oxo-4-(arylamino)but-2-enoic acid. This intermediate is then reacted with thionyl chloride to form the desired product . Another method involves the preparation of ®-4-hydroxy-2-oxo-1-pyrrolidineacetamide crystal form, which has a melting point peak temperature of 133.1±2°C and high solubility in water .
Industrial Production Methods: Industrial production of this compound typically involves optimizing the synthetic routes to ensure high yield and purity. The process may include crystallization techniques to obtain the desired enantiomer with high bioavailability and stability .
Chemical Reactions Analysis
Types of Reactions: 1-Pyrrolidineacetamide, 3-hydroxy-2-oxo-, ®- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its properties or to synthesize derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-Pyrrolidineacetamide, 3-hydroxy-2-oxo-, ®- has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its nootropic properties, enhancing cognitive functions and memory.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-Pyrrolidineacetamide, 3-hydroxy-2-oxo-, ®- involves its interaction with various molecular targets. It is known to enhance memory and facilitate learning by modulating neurotransmitter systems. The compound acts as a vasodilator, improving blood flow and potentially treating cognitive impairments . It shares a similar mechanism with other nootropic drugs, influencing pathways related to neurotransmission and neuroprotection.
Comparison with Similar Compounds
Piracetam: A well-known nootropic with a similar structure and mechanism of action.
Aniracetam: Another nootropic with enhanced potency and additional anxiolytic effects.
Levetiracetam: An anticonvulsant drug with structural similarities but different therapeutic applications.
Uniqueness: 1-Pyrrolidineacetamide, 3-hydroxy-2-oxo-, ®- stands out due to its specific chiral configuration, which can lead to different biological activities compared to its racemic or other enantiomeric forms. Its high solubility and stability make it a valuable compound for various applications .
Properties
IUPAC Name |
2-[(3R)-3-hydroxy-2-oxopyrrolidin-1-yl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O3/c7-5(10)3-8-2-1-4(9)6(8)11/h4,9H,1-3H2,(H2,7,10)/t4-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STDUAJGQCNHVFQ-SCSAIBSYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C1O)CC(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C(=O)[C@@H]1O)CC(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601005817 | |
Record name | 2-(3-Hydroxy-2-oxopyrrolidin-1-yl)ethanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601005817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85348-47-6 | |
Record name | 1-Pyrrolidineacetamide, 3-hydroxy-2-oxo-, (R)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085348476 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(3-Hydroxy-2-oxopyrrolidin-1-yl)ethanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601005817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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